

Spectroscopic Profile of Diisopropyl Azodicarboxylate (DIAD): A Technical Guide

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Compound of Interest

Compound Name: Diisopropyl azodicarboxylate

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This technical guide provides a comprehensive overview of the key spectroscopic data for **Diisopropyl azodicarboxylate** (DIAD), a widely utilized reagent in organic synthesis, particularly in the Mitsunobu reaction. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The empirical formula for **Diisopropyl azodicarboxylate** is $C_8H_{14}N_2O_4$, with a molecular weight of 202.21 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
4.90-5.05	Septet	2H	6.5	2 x OCH
1.25	Doublet	12H	6.5	4 x CH ₃

Solvent: CDCl₃ Reference: Residual solvent signal

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
155.1	C=O
71.9	OCH
21.8	CH ₃

Solvent: CDCl₃ Reference: Residual solvent signal

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Description
~1740	C=O stretch (ester)
1450–1550	N=N stretch

Mass Spectrometry (MS)

m/z	Ion
203	[M+H] ⁺
225	[M+Na] ⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and experimental goals.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation:

- Accurately weigh approximately 10-20 mg of **Diisopropyl azodicarboxylate** for ^1H NMR (or 50-100 mg for ^{13}C NMR) into a clean, dry vial.[\[5\]](#)[\[6\]](#)
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial.[\[5\]](#)[\[6\]](#)
- Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.[\[5\]](#)
- Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.[\[5\]](#)
- If necessary, add an internal standard such as tetramethylsilane (TMS).[\[6\]](#)
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .[\[5\]](#)
 - Shim the magnetic field to achieve optimal homogeneity and resolution.[\[5\]](#)
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).[\[5\]](#)
 - Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).[\[5\]](#)
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak (CHCl_3 at 7.26 ppm for ^1H NMR; CDCl_3 at 77.16 ppm for ^{13}C NMR) or the internal standard.
 - Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) technique, which is common for liquid samples.

- Instrument Preparation:
 - Ensure the ATR crystal (e.g., diamond) is clean. Clean the surface with a suitable solvent like isopropanol and a soft, lint-free tissue, then allow it to dry completely.[\[7\]](#)
 - Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove environmental interferences (e.g., CO₂, water vapor).[\[8\]](#)
- Sample Analysis:
 - Place a small drop of **Diisopropyl azodicarboxylate** directly onto the ATR crystal.
 - Acquire the sample spectrum. The instrument software will automatically perform the background subtraction.
- Cleaning:
 - After analysis, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.[\[7\]](#)

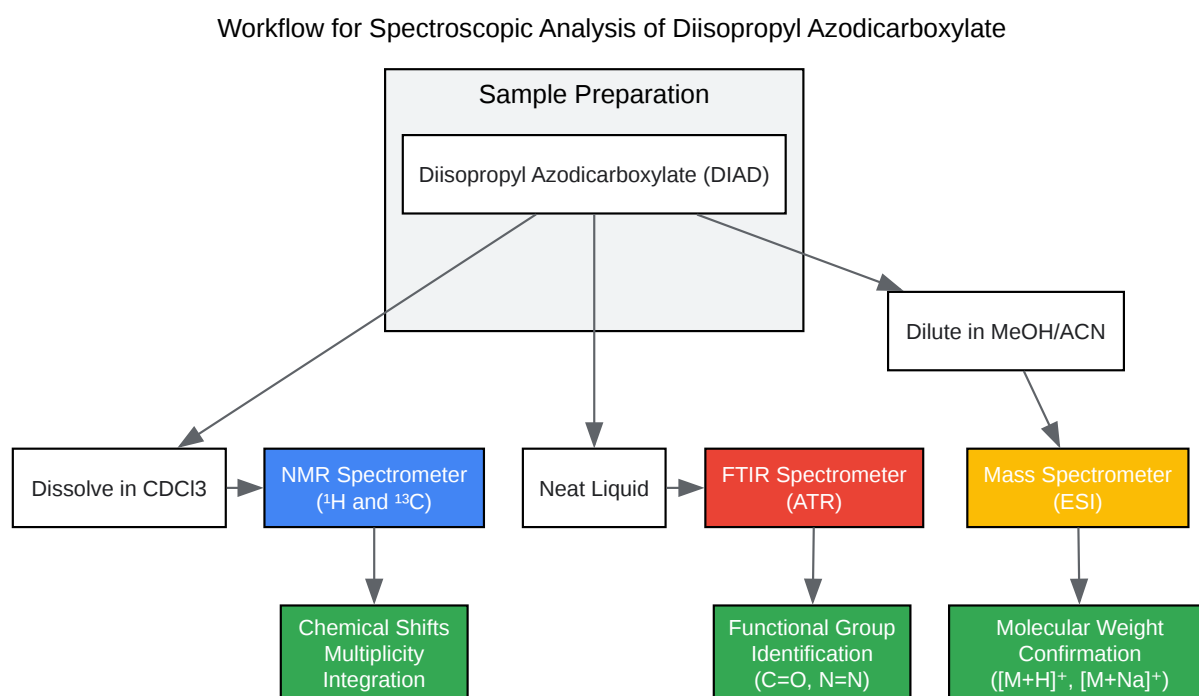
Mass Spectrometry (MS)

This protocol outlines a general procedure for Electrospray Ionization (ESI) Mass Spectrometry.

- Sample Preparation:
 - Prepare a dilute solution of **Diisopropyl azodicarboxylate** in a suitable solvent such as methanol or acetonitrile. The concentration should be in the range of 1-10 µg/mL.
 - The sample is typically introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[\[9\]](#)
- Data Acquisition:

- The sample is ionized using an electrospray source.
- The resulting ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).
- The mass-to-charge ratios (m/z) of the ions are measured. Data is typically acquired in positive ion mode to observe protonated molecules ($[M+H]^+$) or other adducts like $[M+Na]^+$.
- Data Analysis:
 - The resulting mass spectrum is analyzed to identify the molecular ion peak and any other significant fragment ions.

Visualized Workflow: Spectroscopic Analysis of Diisopropyl Azodicarboxylate



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Caption: A flowchart illustrating the process of sample preparation, spectroscopic analysis, and data interpretation for **Diisopropyl azodicarboxylate**.

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